N-(6-Chloro-3-formylpyridin-2-yl)pivalamide
Description
N-(6-Chloro-3-formylpyridin-2-yl)pivalamide (CAS: 127446-34-8) is a pyridine derivative characterized by a pivalamide group (tert-butyl carboxamide) attached to the pyridine ring at position 2, with a chlorine atom at position 6 and a formyl (-CHO) group at position 3. Its molecular formula is C₁₁H₁₃ClN₂O₂, and it has a molecular weight of 240.69 g/mol . The compound is commercially available in high-purity grades (≥95%) and is utilized in pharmaceutical and chemical research, particularly as a precursor for synthesizing coordination compounds or bioactive molecules . Key properties include a boiling point of 428.6°C, density of 1.273 g/cm³, and reactivity driven by its aldehyde group, which enables condensation reactions .
Properties
IUPAC Name |
N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-9-7(6-15)4-5-8(12)13-9/h4-6H,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIICTFBNRXNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563218 | |
| Record name | N-(6-Chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127446-34-8 | |
| Record name | N-(6-Chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Acylation of 6-Chloro-3-formylpyridin-2-amine
The primary route involves acylation of 6-chloro-3-formylpyridin-2-amine with pivaloyl chloride. The reaction proceeds under anhydrous conditions in toluene, with triethylamine as a base to neutralize HCl byproducts:
Key parameters:
Formylation of 6-Chloro-2-(pivaloylamino)pyridine
Alternative methods prioritize formylation after acylation. Starting with 6-chloro-2-(pivaloylamino)pyridine, a Vilsmeier-Haack reaction introduces the formyl group:
Conditions:
Industrial-Scale Optimization Strategies
Gas-Phase Amination
Patented improvements avoid aqueous monomethylamine to reduce wastewater. Instead, gaseous monomethylamine is dissolved in toluene under controlled conditions:
Solvent and Catalyst Selection
| Parameter | Toluene System | THF System |
|---|---|---|
| Reaction Time | 4 hours | 6 hours |
| Yield | 92% | 85% |
| Purity | 97% | 90% |
| Byproducts | <3% | 8% |
Toluene outperforms tetrahydrofuran (THF) in minimizing byproduct formation due to better solubility of intermediates.
Analytical and Purification Techniques
Chromatographic Monitoring
High-performance liquid chromatography (HPLC) with a C18 column ensures reaction completion:
Recrystallization
Crude product is purified via recrystallization from ethanol/water (3:1):
Challenges and Mitigation
Hydrolysis of the Formyl Group
The formyl group’s susceptibility to hydrolysis necessitates strict anhydrous conditions. Solutions include:
Chloride Byproduct Management
Excess chloride from reagents or degradation is removed via:
Emerging Methodologies
Continuous Flow Synthesis
Pilot-scale studies demonstrate enhanced efficiency in flow reactors:
Chemical Reactions Analysis
Types of Reactions: N-(6-Chloro-3-formylpyridin-2-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-(6-chloro-3-carboxypyridin-2-yl)pivalamide.
Reduction: Formation of N-(6-chloro-3-hydroxymethylpyridin-2-yl)pivalamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-Chloro-3-formylpyridin-2-yl)pivalamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyridine-based pivalamide derivatives allows for tailored applications in medicinal chemistry and materials science. Below is a detailed comparison of N-(6-Chloro-3-formylpyridin-2-yl)pivalamide with closely related analogs:
Table 1: Structural and Physicochemical Comparison
Key Insights from Structural Variations
Positional Isomerism :
- Compounds like N-(2-chloro-6-formylpyridin-3-yl)pivalamide and N-(3-chloro-4-formylpyridin-2-yl)pivalamide exhibit identical molecular formulas but differ in substituent positions. This alters electronic distribution and steric effects, influencing reactivity in cross-coupling or nucleophilic substitution reactions .
Halogen Substitution :
- Replacement of the formyl group with iodine (e.g., N-(6-Chloro-3-iodopyridin-2-yl)pivalamide ) introduces halogen-bonding capabilities, making it suitable for crystallography or radiopharmaceutical applications .
Functional Group Modifications :
- The dimethoxymethyl group in N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide enhances solubility in polar solvents compared to the hydrophobic tert-butyl group in the parent compound .
Electrophilicity :
- The formyl group in This compound provides a reactive site for Schiff base formation or condensation, critical in synthesizing bioactive molecules (e.g., cystic fibrosis correctors) .
Table 2: Commercial Availability and Pricing
Research and Application Context
- Synthetic Utility : The formyl group in This compound facilitates its use as a building block for metal-organic frameworks (MOFs) or ligands in catalysis .
Biological Activity
N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is a compound with significant potential in medicinal chemistry, particularly due to its biological activity and applications in drug development. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 240.69 g/mol
- CAS Number : 127446-34-8
The compound features a chloro substituent on the pyridine ring and a formyl group, which contribute to its reactivity and biological interactions. The pivalamide moiety enhances its solubility and stability, making it a valuable candidate for various therapeutic applications.
The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. This interaction may modulate various biochemical pathways, potentially influencing conditions associated with central nervous system disorders.
Potential Targets:
- Dopamine Receptors : The compound has been studied for its effects on D2 dopamine receptors, where it may exhibit biased agonism, offering therapeutic potential for psychiatric and neurological disorders .
Antipsychotic Properties
Research indicates that this compound may possess antipsychotic-like properties. In vivo studies have demonstrated its ability to influence behaviors associated with hyperlocomotion in animal models, suggesting a potential role in treating psychotic disorders .
Antitumor Activity
Similar compounds have shown promise in antitumor activity; thus, this compound is hypothesized to exhibit similar effects. The structural characteristics of the compound allow for interactions with various biological targets involved in cancer progression.
Case Studies
- Dopamine Receptor Modulation : A study highlighted the compound's ability to modulate D2 dopamine receptors in a biased manner, which could lead to reduced side effects compared to traditional antipsychotics. This was demonstrated through behavioral assays in genetically modified mice lacking β-arrestin .
- In Vitro Studies : Laboratory studies have shown that the compound can inhibit certain enzymatic activities linked to cancer cell proliferation. These findings suggest that further exploration into its use as an anticancer agent is warranted.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(6-Chloropyridin-2-yl)pivalamide | Chlorine at position 6 | Similar reactivity but lacks formyl group |
| N-(3-Methylpyridin-2-yl)pivalamide | Methyl group at position 3 | Enhanced lipophilicity and metabolic stability |
| N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide | Iodine at different position | Unique reactivity profile due to iodine placement |
This table illustrates how variations in substituents can affect biological activity and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing N-(6-Chloro-3-formylpyridin-2-yl)pivalamide, and how are they applied?
- Methodological Answer :
- 1H and 13C NMR : Confirm the presence of the pivalamide group (singlet for tert-butyl protons at ~1.2 ppm) and formyl proton (9-10 ppm). Chlorine and pyridine ring protons/atoms are identified via coupling patterns and chemical shifts .
- IR Spectroscopy : Detect the formyl group (C=O stretch at ~1700 cm⁻¹) and amide N-H stretch (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns to confirm substituents .
Q. What safety protocols are critical when synthesizing or handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile intermediates .
- Waste Disposal : Segregate halogenated organic waste for incineration by certified facilities due to potential environmental toxicity .
- Emergency Response : For skin contact, rinse immediately with water; for spills, neutralize with inert adsorbents (e.g., vermiculite) .
Q. What are the common synthetic routes for this compound?
- Methodological Answer :
- Step 1 : Bromination of a 6-methylpyridine precursor using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce reactive sites .
- Step 2 : Formylation via Vilsmeier-Haack reaction (POCl3/DMF) to install the aldehyde group at the 3-position .
- Step 3 : Pivalamide protection using pivaloyl chloride in anhydrous conditions to stabilize the amine .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields for this compound be systematically addressed?
- Methodological Answer :
- Parameter Optimization : Vary reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd for cross-couplings) to identify yield-limiting factors .
- Intermediate Purity : Use column chromatography or recrystallization to purify intermediates (e.g., brominated precursors) before formylation .
- Mechanistic Studies : Employ in-situ NMR or LC-MS to monitor reaction progress and detect side products (e.g., over-bromination) .
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Compare with experimental UV-Vis data .
- Correlation-Energy Functionals : Apply the Colle-Salvetti formula to model electron correlation effects in the pyridine ring and formyl group .
- Solvent Modeling : Include implicit solvent models (e.g., PCM) to assess polarity-dependent reactivity .
Q. How can crystallographic data for this compound be refined using SHELXL, especially for twinned crystals?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (λ = Cu-Kα) and integrate data with TWINABS for twinned crystals .
- Refinement Strategy : Apply HKLF5 format in SHELXL for twin-law matrices. Restrain anisotropic displacement parameters for chlorine and oxygen atoms .
- Validation : Check R-factor convergence and Hirshfeld surface analysis to confirm hydrogen-bonding networks (e.g., N-H···O interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
